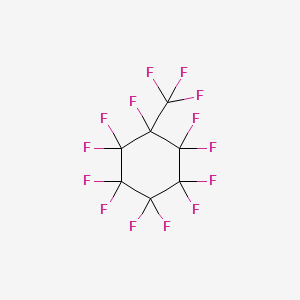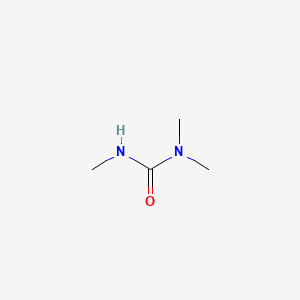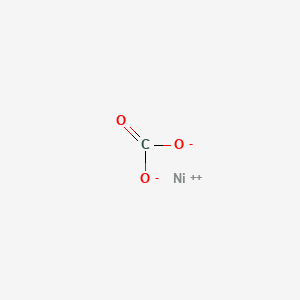
Perfluoro(méthylcyclohexane)
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Perfluoro(methylcyclohexane) and related fluorinated heterocycles often involves reactions with bifunctional nucleophiles, leading to the formation of various fluorinated compounds. For instance, Perfluoro(1,2-epoxycyclohexane) reacts with urea, thiourea, and benzene-1,2-diamine via the opening of the oxirane ring and subsequent heterocyclization, producing fluorinated benzimidazole, 1,3-benzothiazole, and phenazine derivatives, respectively (Filyakova et al., 2014).
Molecular Structure Analysis
The gas-phase structure of Perfluoro(methylcyclohexane) has been studied using gas electron diffraction (GED), revealing low symmetry in molecules with heavy peripheral atoms. The study focused on the conformer with the CF3 group in an equatorial position, indicating a preference for this conformation due to its lower energy compared to the axial conformer (Kafka et al., 2010).
Chemical Reactions and Properties
The reactivity of Perfluoro(methylcyclohexane) towards various chemical reactions is a subject of ongoing research. For example, its derivatives have been explored for the synthesis of fluorinated macrocycles and heterocycles, demonstrating its versatility in organic synthesis (Lin et al., 1994).
Physical Properties Analysis
Plasma-polymerized Perfluoro(methylcyclohexane) coatings have been studied for their deposition kinetics, morphology, and surface energy, highlighting the potential for modifying surface characteristics of materials. The plasma polymerization process under cold plasma conditions produces pore-free, uniform films, with the properties of the film being highly dependent on the plasma processing conditions (Tran et al., 2005).
Chemical Properties Analysis
The chemical properties of Perfluoro(methylcyclohexane) include its reactions under various conditions, leading to the formation of a wide range of fluorinated compounds. These properties are crucial for its applications in chemical synthesis, where its reactivity and stability under different conditions are of particular interest. Studies such as the electrochemical fluorination of related compounds provide insights into the pathways for synthesizing perfluorobicyclic ethers and other complex structures (Abe et al., 1980).
Applications De Recherche Scientifique
Solvant pour déterminer la fluorophilie
Le perfluoro(méthylcyclohexane) est utilisé comme solvant pour déterminer la fluorophilie des esters d'acide nicotinique fonctionnalisés par des hydrocarbures et des fluorocarbures {svg_1} {svg_2} {svg_3}. Cette application est cruciale dans le domaine de la chimie organique où la compréhension des interactions entre les molécules est essentielle pour prédire leur comportement.
Ingrédient pour les réactions biphasiques fluorées
Ce composé se combine avec le chloroforme et sert d'ingrédient pour les réactions biphasiques « fluorées » {svg_4} {svg_5} {svg_6}. Ces réactions sont un type de technique d'extraction liquide-liquide où une phase est à base de fluorocarbone et l'autre est à base d'hydrocarbure.
Agent de transfert de chaleur
Le perfluoro(méthylcyclohexane) trouve une application en tant qu'agent de transfert de chaleur {svg_7} {svg_8} {svg_9}. Dans ce rôle, il contribue au transfert efficace de la chaleur d'un endroit à un autre, ce qui est essentiel dans de nombreux processus industriels.
Fluide diélectrique
Il est utilisé comme fluide diélectrique {svg_10} {svg_11} {svg_12}. Les fluides diélectriques sont essentiels dans de nombreux appareils électriques car ils assurent l'isolation électrique, suppriment les décharges électriques et les arcs, et servent de refroidissant.
Traceur perfluorocarboné
Le perfluoro(méthylcyclohexane) est utilisé comme traceur perfluorocarboné {svg_13} {svg_14} {svg_15}. Les traceurs sont des substances qui peuvent être ajoutées à un système afin de suivre l'écoulement d'un fluide ou de détecter la présence d'une molécule particulière.
Solvant pour les gaz
Il agit comme un bon solvant pour les gaz {svg_16} {svg_17} {svg_18}. Cette propriété est utile dans les processus où les gaz doivent être dissous, comme dans certaines réactions chimiques ou dans la création de liquides infusés de gaz.
Mécanisme D'action
Target of Action
Perfluoro(methylcyclohexane) is a perfluorinated derivative of the hydrocarbon methylcyclohexane . It is chemically and biologically inert
Mode of Action
Instead, it influences physical properties such as solubility, density, and surface tension . For example, it is used as a solvent to determine the fluorophilicity of hydrocarbon and fluorocarbon-functionalized nicotinic acid esters . It can combine with chloroform and act as an ingredient for “fluorous” biphase reactions .
Biochemical Pathways
It can indirectly influence these pathways by altering the physical properties of the environment in which these pathways occur .
Result of Action
The primary effects of Perfluoro(methylcyclohexane) are physical rather than biological. It can alter the properties of solutions, influence phase reactions, and serve as a heat transfer agent, a dielectric fluid, and a perfluorocarbon tracer . It is also a good solvent for gases .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Its inert nature means it does not participate in biochemical reactions, making it an excellent solvent for gases but a poor solvent for solids and liquids . This property is particularly useful in applications requiring non-reactive environments.
Cellular Effects
Due to its chemical inertness, perfluoro(methylcyclohexane) does not significantly influence cellular processes. It does not affect cell signaling pathways, gene expression, or cellular metabolism . Its primary use in cellular contexts is as a solvent or a medium for other reactions, without directly interacting with cellular components.
Molecular Mechanism
The molecular mechanism of perfluoro(methylcyclohexane) is characterized by its lack of reactivity. It does not bind to biomolecules, inhibit or activate enzymes, or alter gene expression . This stability and non-reactivity make it a reliable compound in various scientific and industrial applications where reactivity could be detrimental.
Temporal Effects in Laboratory Settings
Perfluoro(methylcyclohexane) is stable over time in laboratory settings, maintaining its chemical properties without significant degradation . Long-term studies have shown that it does not affect cellular function, making it suitable for prolonged use in experiments requiring stable conditions .
Dosage Effects in Animal Models
Studies on the dosage effects of perfluoro(methylcyclohexane) in animal models are limited due to its inert nature. It is generally considered non-toxic and does not exhibit adverse effects at varying dosages . This makes it a safe compound for use in various experimental setups.
Metabolic Pathways
Perfluoro(methylcyclohexane) is not involved in any known metabolic pathways due to its chemical inertness . It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels. Its primary role is as a non-reactive medium in various applications.
Transport and Distribution
Within cells and tissues, perfluoro(methylcyclohexane) is distributed passively due to its non-reactive nature . It does not interact with transporters or binding proteins and does not accumulate in specific tissues or cellular compartments . Its distribution is primarily governed by its physical properties rather than biological interactions.
Subcellular Localization
Perfluoro(methylcyclohexane) does not exhibit specific subcellular localization due to its inert nature . It does not have targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its presence in cells is uniform and does not affect cellular activity or function .
Propriétés
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(trifluoromethyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F14/c8-1(7(19,20)21)2(9,10)4(13,14)6(17,18)5(15,16)3(1,11)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIROQPWSJUXOJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059874 | |
| Record name | Perfluoromethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Perfluoromethylcyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16466 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
355-02-2 | |
| Record name | Perfluoro(methylcyclohexane) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoromethylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoro(methylcyclohexane) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4779 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane, 1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoromethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoro(methylcyclohexane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUOROMETHYLCYCLOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ9772YW63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Bicyclo[2.2.2]oct-2-ene](/img/structure/B1211378.png)



![3H-Indolium, 2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-propenyl]-1,3,3-trimethyl-, acetate](/img/structure/B1211385.png)


![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-sulfanylidenemethyl]-2,4-dimethylbenzamide](/img/structure/B1211389.png)
